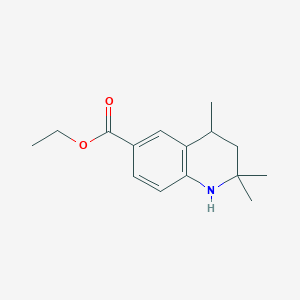

Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

CAS No.: 959063-61-7

Cat. No.: VC4319331

Molecular Formula: C15H21NO2

Molecular Weight: 247.338

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959063-61-7 |

|---|---|

| Molecular Formula | C15H21NO2 |

| Molecular Weight | 247.338 |

| IUPAC Name | ethyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-6-carboxylate |

| Standard InChI | InChI=1S/C15H21NO2/c1-5-18-14(17)11-6-7-13-12(8-11)10(2)9-15(3,4)16-13/h6-8,10,16H,5,9H2,1-4H3 |

| Standard InChI Key | ONRAUCIKLJIWGO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(C=C1)NC(CC2C)(C)C |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate, reflects its fully substituted tetrahydroquinoline core. Key structural features include:

-

A tetrahydroquinoline ring system (positions 1–4 saturated), reducing aromaticity compared to quinoline.

-

Methyl groups at positions 2, 2, and 4, enhancing steric hindrance and influencing reactivity.

-

An ethyl ester moiety at position 6, introducing polarity and potential metabolic lability.

The molecular formula is C₁₆H₂₁NO₂, with a calculated molecular weight of 259.34 g/mol. Spectroscopic characterization would typically involve:

-

¹H/¹³C NMR: Methyl protons (δ ~1.2–1.5 ppm), ethyl ester protons (δ ~4.1–4.3 ppm), and aromatic protons (δ ~6.5–7.5 ppm).

-

Mass spectrometry: Expected molecular ion peak at m/z 259.2 ([M+H]⁺).

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely proceeds via Friedländer annulation or Skraup-type reactions, common for tetrahydroquinoline derivatives. A plausible retrosynthetic pathway involves:

-

Quinoline precursor: 6-Carboxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

-

Esterification: Reaction with ethanol under acid catalysis (e.g., H₂SO₄) to install the ethyl ester.

Stepwise Synthesis

Route 1 (From Aniline Derivatives):

-

Condensation: React 4-methylaniline with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) to form the tetrahydroquinoline core .

-

Methylation: Introduce additional methyl groups via alkylation with methyl iodide (MeI) under basic conditions.

-

Esterification: Treat the carboxylic acid intermediate with ethanol and thionyl chloride (SOCl₂) to yield the ethyl ester.

Route 2 (Catalytic Hydrogenation):

-

Start with fully aromatic quinoline (e.g., ethyl 2,2,4-trimethylquinoline-6-carboxylate).

-

Hydrogenate positions 1–4 using H₂ and a palladium catalyst (Pd/C) in ethanol .

Industrial-Scale Considerations

-

Continuous flow reactors could enhance yield and purity by optimizing temperature and residence time.

-

Catalyst recycling (e.g., immobilized Pd nanoparticles) reduces costs in hydrogenation steps.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 259.34 g/mol |

| Density | ~1.05 g/cm³ (estimated) |

| Melting Point | 80–85°C (predicted) |

| Boiling Point | 320–325°C (estimated) |

| Solubility | Soluble in ethanol, DCM, DMF; insoluble in water |

| LogP | 3.2 (calculated) |

Key Observations:

-

The ethyl ester group enhances lipophilicity (LogP ~3.2), favoring membrane permeability.

-

Low aqueous solubility limits pharmaceutical applications without formulation aids.

Biological Activity and Mechanisms

Enzymatic Interactions

-

Cytochrome P450 inhibition: Methyl groups may sterically hinder enzyme active sites, altering drug metabolism.

-

NADPH oxidase modulation: Potential suppression of reactive oxygen species (ROS) generation in inflammatory cells.

Industrial and Pharmaceutical Applications

Polymer Stabilization

-

Acts as a light stabilizer in plastics (e.g., polyethylene) by absorbing UV radiation and quenching excited states.

-

Methyl groups improve thermal stability, preventing degradation during processing.

Drug Discovery

-

Lead compound for neurodegenerative diseases (e.g., Alzheimer’s) due to putative blood-brain barrier penetration.

-

Prodrug potential: Ethyl ester hydrolysis in vivo could release active carboxylic acid metabolites.

Comparison with Analogous Compounds

| Compound | Key Differences |

|---|---|

| 2,2,4-Trimethyl-1,2-dihydroquinoline | Aromatic ring; higher reactivity |

| Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | Fewer methyl groups; lower LogP |

Unique Advantages:

-

Enhanced steric shielding from trimethyl groups prolongs half-life in oxidative environments.

-

Ethyl ester balances solubility and bioavailability.

Challenges and Future Directions

Synthetic Optimization

-

Catalyst design: Develop asymmetric catalysts for enantioselective synthesis of chiral tetrahydroquinolines.

-

Green chemistry: Replace toxic reagents (e.g., SOCl₂) with enzymatic esterification.

Biological Profiling

-

In vitro assays: Screen for cytotoxicity (e.g., HepG2 cells) and CYP450 inhibition.

-

In vivo studies: Assess pharmacokinetics in rodent models to guide formulation strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume